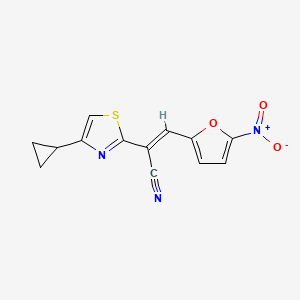
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile, also known as CPTH6, is a small molecule inhibitor that has been studied extensively for its potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated through various scientific research studies.
Scientific Research Applications
Cytotoxic Activities and SAR
Research has demonstrated that acrylonitriles, substituted with triazoles or benzimidazoles at position 2 and various substituted furan, thiophene, or phenyl rings at position 3, exhibit in vitro cytotoxic potency against human cancer cell lines. X-ray crystal analysis confirmed the E-configuration of the olefinic bond in these compounds. Structure-activity relationship (SAR) studies highlighted the flexibility at position 2 for substituents with various nitrogen heterocyclics, while position 3 showed sensitivity to changes; notably, compounds with a 5-nitrothiophen-2-yl ring at position 3 exhibited significant potency. These compounds induced apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Antibacterial and Additional Cytotoxic Studies
Further investigations into 2,6-disubstituted acrylonitriles revealed enhanced antibacterial and cytotoxic activities, affirming the lead structure’s potential. Modifications to the benzimidazole ring significantly influenced overall activity, with methyl group additions at specific positions leading to a notable increase in cytotoxic effectiveness. These structure-activity relationships were mirrored in antibacterial experiments, indicating a broad spectrum of potential applications for these compounds in treating infections and cancer (Sączewski, Stencel, Bieńczak, Langowska, Michaelis, Werel, Hałasa, Reszka, & Bednarski, 2008).
Chemosensors for Metal Ions
The synthesis, crystal structure, and spectroscopic study of novel benzimidazoles and benzimidazo[1,2-a]quinolines as potential chemosensors for different cations were explored. These compounds showed selective fluorescence intensity changes upon interaction with various metal ions, highlighting their utility as chemosensors. The study provides a foundation for the development of new materials for detecting and quantifying metal ions in various environments (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
properties
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c14-6-9(5-10-3-4-12(19-10)16(17)18)13-15-11(7-20-13)8-1-2-8/h3-5,7-8H,1-2H2/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSSSNMBILXXBL-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CSC(=N2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

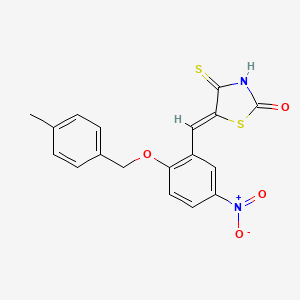
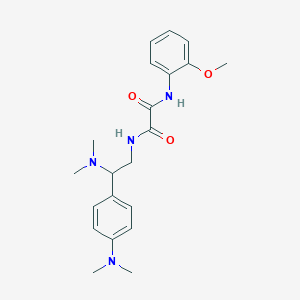
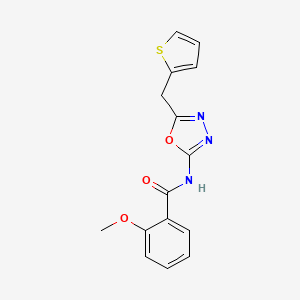

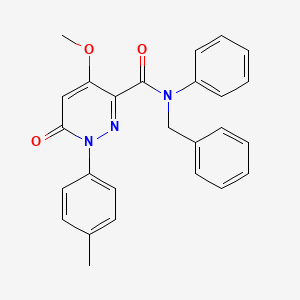
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)
![2-[(3-chloro-2-methylphenyl)amino]-N-[2-(diethylamino)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2996069.png)
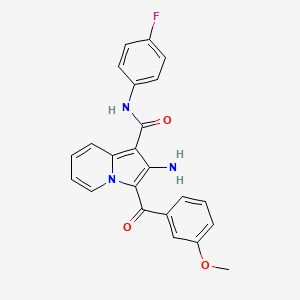
![N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2996072.png)
![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2996073.png)
![N-(4-Methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide](/img/structure/B2996074.png)


